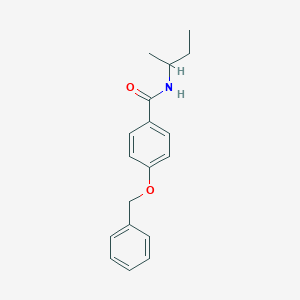![molecular formula C26H28N2O2 B267146 3-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl ethyl ether](/img/structure/B267146.png)
3-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl ethyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Diphenylmethyl)piperazin-1-ylmethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a diphenylmethyl group and an ethoxyphenyl methanone moiety. Its distinct chemical properties make it a valuable subject for study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylmethyl)piperazin-1-ylmethanone typically involves multiple steps, starting with the preparation of the piperazine ring. The diphenylmethyl group is then introduced through a nucleophilic substitution reaction, followed by the addition of the ethoxyphenyl methanone moiety. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of 4-(Diphenylmethyl)piperazin-1-ylmethanone is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves rigorous control of temperature, pressure, and reaction time to optimize the production efficiency. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
4-(Diphenylmethyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are facilitated by reagents such as sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The reactions involving 4-(Diphenylmethyl)piperazin-1-ylmethanone often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions are typically performed under anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions often result in the formation of new derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(Diphenylmethyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a valuable tool for investigating biochemical pathways and mechanisms.
Medicine
In the field of medicine, 4-(Diphenylmethyl)piperazin-1-ylmethanone is explored for its potential therapeutic properties. Researchers are investigating its efficacy as a drug candidate for treating various diseases, including neurological disorders and cancer.
Industry
In industrial applications, this compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 4-(Diphenylmethyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, ultimately resulting in the desired therapeutic or biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Diphenylmethyl)piperazin-1-ylmethanone
- 4-(Diphenylmethyl)piperazin-1-ylmethanone
- 4-(Diphenylmethyl)piperazin-1-ylmethanone
Uniqueness
Compared to similar compounds, 4-(Diphenylmethyl)piperazin-1-ylmethanone stands out due to its unique ethoxyphenyl group, which imparts distinct chemical and biological properties. This structural variation can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.
Propiedades
Fórmula molecular |
C26H28N2O2 |
|---|---|
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
(4-benzhydrylpiperazin-1-yl)-(3-ethoxyphenyl)methanone |
InChI |
InChI=1S/C26H28N2O2/c1-2-30-24-15-9-14-23(20-24)26(29)28-18-16-27(17-19-28)25(21-10-5-3-6-11-21)22-12-7-4-8-13-22/h3-15,20,25H,2,16-19H2,1H3 |
Clave InChI |
UXMZSZNJONIMDZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide](/img/structure/B267064.png)
![2-{[2-(Allyloxy)anilino]carbonyl}benzoic acid](/img/structure/B267065.png)
![2-{[2-(2-Sec-butylphenoxy)propanoyl]amino}benzamide](/img/structure/B267066.png)
![N-{3-[(propylamino)carbonyl]phenyl}-2-furamide](/img/structure/B267073.png)
![4-{[(4-chlorophenoxy)acetyl]amino}-N-propylbenzamide](/img/structure/B267074.png)
![N-(sec-butyl)-3-[(3-methylbenzoyl)amino]benzamide](/img/structure/B267075.png)
![3-(2-chlorophenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B267076.png)
![3-(2-chlorophenyl)-N-[4-(propionylamino)phenyl]propanamide](/img/structure/B267078.png)
![4-{[3-(2-chlorophenyl)propanoyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B267079.png)
![2-methyl-N-{3-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B267080.png)
![2-methyl-N-{3-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B267082.png)
![N-isopropyl-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B267085.png)
![3-[(phenoxyacetyl)amino]-N-propylbenzamide](/img/structure/B267087.png)
